molecular formula C15H11IO3 B1292264 3-Acetoxy-3'-iodobenzophenone CAS No. 890099-65-7

3-Acetoxy-3'-iodobenzophenone

Cat. No.: B1292264
CAS No.: 890099-65-7
M. Wt: 366.15 g/mol
InChI Key: VXDQWHUSYJQKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-3’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3. It is primarily used for experimental and research purposes. This compound is characterized by the presence of an acetoxy group and an iodine atom attached to a benzophenone core, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetoxy-3’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Acetoxy-3’-iodobenzophenone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

3-Acetoxy-3’-iodobenzophenone can be compared with other similar compounds such as:

    3-Acetoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Iodobenzophenone: Lacks the acetoxy group, limiting its applications in organic synthesis.

    3-Hydroxy-3’-iodobenzophenone: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.

The presence of both the acetoxy group and the iodine atom in 3-Acetoxy-3’-iodobenzophenone makes it unique and versatile for various applications .

Biological Activity

3-Acetoxy-3'-iodobenzophenone (AIBP) is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article aims to detail the biological properties, mechanisms of action, and potential applications of AIBP based on diverse sources.

  • Chemical Formula : C15H13IO3
  • Molecular Weight : 358.17 g/mol
  • Structure : AIBP features an acetoxy group and an iodobenzophenone structure, which contributes to its reactivity and biological interactions.

Biological Activity Overview

AIBP exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that AIBP possesses significant antimicrobial activity against various bacterial strains.
  • Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby exhibiting potential protective effects against oxidative stress.
  • Cytotoxic Effects : Research indicates that AIBP can induce cytotoxicity in certain cancer cell lines, suggesting its potential use in cancer therapy.

The biological activities of AIBP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : AIBP may inhibit specific enzymes involved in cellular proliferation and survival.
  • Interaction with Cell Membranes : The lipophilic nature of AIBP allows it to integrate into cell membranes, affecting membrane fluidity and function.
  • Induction of Apoptosis : Evidence suggests that AIBP can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of AIBP against common pathogens. Results indicated:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.

Antioxidant Capacity

The antioxidant potential was assessed using DPPH radical scavenging assays:

  • IC50 Value : The IC50 for AIBP was determined to be 25 µg/mL, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines revealed:

  • HeLa Cells : AIBP exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µg/mL after 48 hours of exposure.
  • MCF-7 Cells : Significant reduction in cell viability was observed, suggesting potential for breast cancer treatment.

Data Tables

PropertyValue
Molecular Weight358.17 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antioxidant IC5025 µg/mL
Cytotoxicity IC50 (HeLa)15 µg/mL

Properties

IUPAC Name

[3-(3-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDQWHUSYJQKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641636
Record name 3-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-65-7
Record name 3-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.